(-)-Curlone

Catalog No.
S13276567
CAS No.
87440-60-6
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Curlone

CAS Number

87440-60-6

Product Name

(-)-Curlone

IUPAC Name

(6S)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14-/m0/s1

InChI Key

JIJQKFPGBBEJNF-KBPBESRZSA-N

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1

(-)-Curlone is a naturally occurring sesquiterpenoid compound primarily isolated from the rhizomes of the turmeric plant, Curcuma longa. Its chemical structure is characterized as (6S)-2-methyl-6-[(1S)-4-methylene-2-cyclohexen-1-yl]-2-hepten-4-one, which contributes to its unique properties and biological activities. Curlone has garnered interest due to its diverse functional roles in both synthetic and medicinal chemistry, as well as its potential therapeutic applications in various biological systems .

Typical of sesquiterpenoids. These include:

  • Lipid Peroxidation: Curlone can undergo lipid peroxidation, a process that can lead to cell membrane damage and is involved in various signaling pathways .
  • Diels-Alder Reactions: Its structural features allow Curlone to engage in Diels-Alder reactions, making it a versatile intermediate in organic synthesis.

These reactions highlight Curlone's potential utility in developing new compounds for pharmaceutical applications.

Curlone exhibits a range of biological activities that make it an interesting candidate for further research:

  • Antioxidant Properties: Preliminary studies suggest that Curlone has significant antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects: Curlone has shown potential anti-inflammatory effects, contributing to its therapeutic profile in conditions characterized by inflammation .
  • Antimicrobial Activity: Research indicates that Curlone possesses antimicrobial properties against various pathogens, suggesting its potential use as a natural preservative or therapeutic agent .

The synthesis of Curlone can be approached through several methods:

  • Natural Extraction: The primary method involves the extraction from Curcuma longa rhizomes using steam distillation or solvent extraction techniques.
  • Synthetic Routes: Various synthetic methods have been developed, including:
    • Total Synthesis: Utilizing multi-step synthetic pathways that involve cyclization and functional group transformations to construct the Curlone framework.
    • Biotransformation: Employing microbial or enzymatic processes to convert simpler precursors into Curlone, which can enhance yield and purity .

These methods provide flexibility depending on the desired application and availability of raw materials.

Curlone's unique properties lead to several applications:

  • Pharmaceuticals: Due to its biological activities, Curlone is being investigated for potential therapeutic uses, particularly in treating inflammatory and oxidative stress-related conditions.
  • Cosmetics: Its antioxidant properties make it a candidate for use in cosmetic formulations aimed at skin protection and rejuvenation.
  • Food Industry: The antimicrobial properties of Curlone suggest its potential as a natural preservative in food products .

Curlone shares structural similarities with several other sesquiterpenoids. Here are some notable compounds for comparison:

CompoundStructure CharacteristicsUnique Features
CurcuminA polyphenolic compound derived from turmericKnown for anti-inflammatory and antioxidant properties but has poor bioavailability.
GermacroneAnother sesquiterpenoid from Curcuma longaExhibits similar biological activities but differs structurally from Curlone.
Ar-turmeroneA major component of turmeric oilNoted for neuroprotective effects; structurally distinct from Curlone.

Curlone's uniqueness lies in its specific structural features and distinct biological activities that differentiate it from these similar compounds. Its versatile reactivity also allows it to be utilized in various synthetic applications, setting it apart within the sesquiterpenoid class .

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

218.167065321 g/mol

Monoisotopic Mass

218.167065321 g/mol

Heavy Atom Count

16

UNII

BU5P7NVS9P

Dates

Modify: 2024-08-10

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